4-(4-biphenylyl)-1H-imidazole-1,2-diamine
Overview
Description
4-(4-biphenylyl)-1H-imidazole-1,2-diamine (abbreviated as 4-BPD) is a chemical compound with potential applications in scientific research. It is a member of the imidazole family of compounds and is known for its ability to act as a chelating agent for metals such as copper and zinc. This property makes it useful in a variety of applications, including in the synthesis of metal complexes and in the study of metalloproteins.
Mechanism of Action
The mechanism of action of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine is related to its chelating properties. When it binds to a metal ion, it forms a complex that is more stable than the metal ion alone. This can have a number of effects, including altering the reactivity of the metal ion and stabilizing metal-containing compounds.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine are not well understood, as it has primarily been used in scientific research applications rather than in clinical settings. However, it is known to have the potential to interact with metal-containing biomolecules, which could have implications for cellular processes and signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-biphenylyl)-1H-imidazole-1,2-diamine in lab experiments is its ability to chelate with metals, which can be useful in a variety of applications. However, its potential interactions with biomolecules could also be a limitation, as it may interfere with cellular processes in unintended ways.
Future Directions
There are a number of potential future directions for research involving 4-(4-biphenylyl)-1H-imidazole-1,2-diamine. One area of interest is in the development of new metal complexes for use in catalysis and other chemical reactions. In addition, further study of its interactions with metalloproteins could provide insights into their structure and function. Finally, research into the potential biochemical and physiological effects of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine could help to shed light on its potential applications in clinical settings.
Scientific Research Applications
The chelating properties of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine make it useful in a variety of scientific research applications. One area of research where it has been used is in the synthesis of metal complexes for use in catalysis and other chemical reactions. In addition, it has been used in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. By chelating with these metal ions, 4-(4-biphenylyl)-1H-imidazole-1,2-diamine can help to stabilize metalloproteins and aid in their study.
properties
IUPAC Name |
4-(4-phenylphenyl)imidazole-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-18-14(10-19(15)17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,17H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTLDZWTHBSIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242372 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diamino-4-(4-biphenylyl)-imidazole | |
CAS RN |
181190-42-1 | |
Record name | 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181190-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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